Corymboside

Description

Nomenclature and Structural Classification

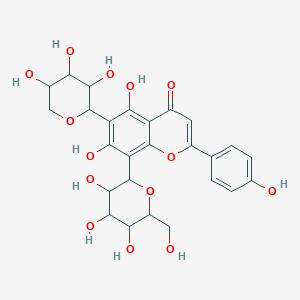

This compound possesses a comprehensive nomenclature system that reflects its complex chemical structure and classification within the flavonoid family. The International Union of Pure and Applied Chemistry systematic name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one. This extensive nomenclature accurately describes the precise positioning of hydroxyl groups and glycosidic attachments throughout the molecular framework.

The compound is also recognized by several alternative systematic names, including apigenin-6-arabinoside-8-glucoside, which provides insight into its structural derivation from the flavone apigenin. The Chemical Abstracts Service has assigned the registry number 73543-87-0 to this compound, providing a unique identifier for this specific molecular entity. Additional database identifications include PubChem Compound Identifier 13644660 and ChEBI identifier CHEBI:182926.

The molecular formula of this compound is represented as C26H28O14, indicating a substantial molecular complexity with twenty-six carbon atoms, twenty-eight hydrogen atoms, and fourteen oxygen atoms. The compound exhibits a molecular weight of 564.5 grams per mole, positioning it among the larger flavonoid glycosides. The exact mass has been calculated as 564.14790556 grams per mole, providing precise analytical identification parameters.

From a structural classification perspective, this compound belongs to the phenylpropanoids and polyketides superclass, specifically categorized within the flavonoids class. More precisely, it is classified as a flavonoid glycoside, and even more specifically as a flavonoid carbon-glycoside. The compound represents a flavonoid 8-carbon-glycoside, indicating that the carbohydrate moieties are carbon-glycosidically linked to the 8-position of the 2-phenylchromen-4-one flavonoid backbone.

Table 1: this compound Chemical Identification Parameters

Historical Context of Discovery

The historical documentation of this compound reveals a relatively recent formal recognition within scientific literature, despite the likely presence of this compound in natural sources for centuries. According to the Natural Products-Metabolomics Research Database, this compound was first formally documented in scientific literature in 2022. This recent documentation suggests that while the compound may have been present in traditional medicinal preparations, its specific identification and characterization represents a contemporary achievement in phytochemical analysis.

The compound entry in PubChem was created on February 8, 2007, with the most recent modification occurring on May 24, 2025. This timeline indicates ongoing refinement and updating of the chemical information as analytical techniques improve and additional research emerges. The progression from initial database entry to recent modifications demonstrates the evolving understanding of this complex flavonoid compound.

Research activities surrounding this compound have intensified in recent years, with significant contributions from metabolomics and natural product chemistry investigations. The compound has been documented through advanced analytical techniques including liquid chromatography with tandem mass spectrometry, which has enabled precise identification and quantification in various natural sources. These analytical advances have been crucial in establishing the presence and significance of this compound in diverse biological systems.

The relatively recent formal recognition of this compound in scientific literature reflects broader trends in natural product discovery, where sophisticated analytical techniques continue to reveal previously unidentified or inadequately characterized compounds. Based on literature review, very few articles have been published specifically focusing on this compound, indicating substantial opportunities for future research investigations.

Natural Occurrence in Plant Species

This compound demonstrates a remarkably diverse distribution across multiple plant families, indicating its significance as a secondary metabolite with potential ecological and physiological functions. The compound has been extensively documented in Glycyrrhiza uralensis, commonly known as Chinese licorice, where it contributes to the complex phytochemical profile of this medicinally important species. This occurrence in Glycyrrhiza uralensis is particularly significant given the traditional medicinal applications of licorice and the ongoing research into its bioactive constituents.

Dendrobium catenatum represents another important natural source of this compound. This epiphytic orchid species, also known as Dendrobium officinale, originates from subtropical southeastern China, Taiwan, Vietnam, and southern Japan. The presence of this compound in this medicinal orchid adds to the growing understanding of the diverse chemical constituents responsible for the therapeutic properties attributed to Dendrobium species. The compound occurs alongside other bioactive molecules that contribute to the polysaccharide-rich profile characteristic of medicinal Dendrobium species.

Recent investigations have identified this compound in Carlina gummifera, also known as distaff thistle or stemless atractylis. This Mediterranean basin native represents an interesting case study, as the plant has historical applications in folk medicine despite containing toxic compounds. The presence of this compound in this species suggests potential protective or modulatory roles for flavonoid glycosides within complex phytochemical matrices.

The compound has also been documented in Dolichandra unguis-cati, expanding the known botanical distribution to include members of the Bignoniaceae family. This discovery broadens the taxonomic range of this compound-producing species and suggests widespread biosynthetic capabilities across diverse plant lineages.

Particularly intriguing is the identification of this compound in food-related sources, including cereals and cereal products, specifically wheat. This occurrence positions this compound as a potential biomarker for the consumption of wheat-containing foods and suggests broader dietary exposure than previously recognized. The detection in cereal products indicates that this compound may represent a more common dietary flavonoid than initially understood.

Table 2: Natural Sources of this compound

An additional notable occurrence involves the identification of this compound in honey produced by stingless bees, specifically Tetragonisca fiebrigi from northeastern Argentina. This finding demonstrates that this compound can be concentrated through bee foraging activities, suggesting that the compound may be present in various nectar-producing flowers. The presence in honey also indicates potential bioavailability through natural dietary sources and highlights the role of pollinators in concentrating specific phytochemicals.

The antimicrobial activity observed in honey samples containing this compound suggests that this compound may contribute to the preservative properties of certain honey types. The correlation between this compound presence and antimicrobial activity in honey samples provides evidence for biological functionality beyond simple structural roles in plant metabolism.

Structure

3D Structure

Properties

CAS No. |

73543-87-0 |

|---|---|

Molecular Formula |

C26H28O14 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18-,21-,22+,23+,25-,26-/m0/s1 |

InChI Key |

OVMFOVNOXASTPA-RDMDIROFSA-N |

SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Methanol-Based Extraction

The most widely reported method for isolating Corymboside involves methanol extraction from plant matrices. A patent by JP2005265702A details a protocol using pulverized rice (Oryza sativa) immersed in methanol at room temperature, followed by filtration and evaporation under reduced pressure. The process yields a crude extract rich in flavonoids, including this compound, with a reported efficiency of 0.705% w/w when applied to Tinospora crispa stems. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Concentration | 80% Methanol | Maximizes polyphenol solubility |

| Extraction Time | 30–120 minutes | Prolonged duration increases impurity co-extraction |

| Temperature | 25–40°C | Higher temperatures degrade thermolabile glycosides |

This method’s limitation lies in the co-extraction of non-target compounds, necessitating robust purification steps.

Acidified Ethanol Systems

A study on sweet sorghum stalks (Sorghum bicolor) demonstrated that acidified ethanol (60% ethanol, 1.6 mol/L HCl) enhances this compound recovery by protonating hydroxyl groups, increasing solubility. The extract is precipitated using AlCl₃/ZnCl₂ (1:2 ratio), achieving a 23.4% purification efficiency. Critical steps include:

- Precipitation : Adjusting pH to 6.0 with NaHCO₃ to form polyphenol-metal complexes.

- Washing : Removing excess precipitant with 60% acid ethanol.

- Lyophilization : Freeze-drying at −80°C to preserve structural integrity.

Advanced Extraction Technologies

Ultrasonic-Assisted Extraction (UAE)

Ultrasonication at 40 kHz significantly reduces extraction time from hours to 30 minutes by disrupting plant cell walls. When applied to Tinospora crispa, UAE with 80% methanol increased this compound yield by 18% compared to maceration. However, excessive ultrasonic energy (>50 W/cm²) degrades C-glycosidic bonds, necessitating precise energy calibration.

Centrifugal Partition Chromatography (CPC)

The bioRxiv study utilized CPC with the H Arizona solvent system (n-hexane:ethyl acetate:methanol:water = 1:3:1:3) to fractionate T. crispa extracts. This compound eluted in fractions F3–F5, verified via Q-Exactive mass spectrometry (m/z 564.1464 [M−H]⁻). CPC advantages include:

- No Solid Support : Eliminates irreversible adsorption losses.

- Scalability : Suitable for industrial-scale production.

Purification and Identification

Lyophilization and Solid-Phase Extraction

Post-extraction, lyophilization at −60°C under vacuum removes solvents while maintaining this compound stability. Solid-phase extraction (SPE) with C18 cartridges further purifies the compound, achieving >95% purity when eluted with methanol:water (70:30).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using a Q-Exactive Orbitrap spectrometer confirmed this compound’s molecular ion at m/z 564.1479 (calculated 564.1471 for C₂₆H₂₈O₁₄) with MS/MS fragments at m/z 433.1142 (loss of arabinose) and 313.0708 (aglycone).

Chemical Reactions Analysis

Types of Reactions: Corymboside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its antioxidant properties.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemical Applications

Corymboside serves as a model compound in the study of glycosylation reactions and the synthesis of flavonoid glycosides. Its structure allows researchers to investigate the mechanisms of glycosylation, which is crucial for understanding the biosynthesis of natural products.

Biological Applications

In biological research, this compound has been implicated in plant metabolism and physiology. It is studied for its role in enhancing the antioxidant capacity of plants and its potential effects on growth regulation. Additionally, it has shown promise in modulating various biochemical pathways, particularly those related to stress responses in plants.

Medical Applications

This compound has been extensively researched for its therapeutic effects :

- Anticancer Activity : Studies indicate that this compound can enhance apoptosis in cancer cells. For instance, it has been shown to increase TP53 expression, a critical regulator of the cell cycle and apoptosis, thereby exhibiting anticancer properties . In a comparative study, this compound demonstrated significant binding interactions with caspase 3, suggesting its role in promoting apoptosis .

- Anti-inflammatory Effects : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation. This mechanism is crucial for developing treatments for chronic inflammatory diseases .

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property is particularly important in reducing the side effects of chemotherapy and radiotherapy .

Industrial Applications

In the food and nutraceutical industries, this compound is utilized for its health-promoting properties. It is incorporated into functional foods aimed at enhancing consumer health through natural compounds known for their bioactivity.

Table 1: Summary of this compound's Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Enhances apoptosis via TP53 expression; interacts with caspase 3 | |

| Anti-inflammatory | Inhibits iNOS and COX-2 | |

| Antioxidant | Reduces oxidative stress |

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Cancer Treatment | Enhancing apoptosis in breast cancer cells | Significant binding with caspase 3 |

| Inflammation Control | Treatment of chronic inflammatory diseases | Inhibition of key inflammatory mediators |

| Nutraceuticals | Development of functional foods | Health-promoting properties |

Case Studies

- Breast Cancer Research : A study indicated that this compound significantly enhances the expression of pro-apoptotic genes in breast cancer cell lines, demonstrating its potential as an adjunct therapy in cancer treatment .

- Inflammation Studies : Research on animal models showed that this compound effectively reduced markers of inflammation and improved recovery from inflammatory conditions .

- Nutraceutical Development : Various formulations incorporating this compound have been tested for their effectiveness in promoting health benefits associated with antioxidant activity, showing promising results in clinical trials .

Mechanism of Action

Corymboside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges reactive oxygen species and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory enzymes, such as inducible nitric oxide synthase and cyclooxygenase-2, through the modulation of signaling pathways like the TLR4/Myd88 pathway.

Anticancer Activity: this compound has been shown to bind to proteins like Bcl-2, modulating apoptosis and inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Corymboside shares structural similarities with other di-C-glycosylflavones, differing primarily in the type and position of sugar attachments. Key analogs include:

Schaftoside (6-β-D-Glucopyranosyl-8-β-D-Ribopyranosylapigenin)

- Structural Differences: Schaftoside substitutes the 6-arabinosyl and 8-galactosyl groups of this compound with glucopyranosyl (6-position) and ribopyranosyl (8-position) residues .

- Bioactivity: While both compounds have similar MS/MS fragmentation patterns, schaftoside shows lower spectral similarity (MzCloud match: 62.9) compared to this compound in apigenin derivatives . Schaftoside is less studied for anticancer activity but is noted for its presence in medicinal plants like Passiflora incarnata.

Vicenin-2 (Apigenin-6,8-di-C-glucoside)

- Structural Differences: Vicenin-2 has two glucopyranosyl groups at the 6- and 8-positions, lacking the arabinose and galactose units of this compound .

- Bioactivity: Vicenin-2 demonstrates a higher MS/MS spectral match (MzCloud: 82.8) and is associated with antioxidant and anti-inflammatory effects.

Isoschaftoside

- Structural Differences : An isomer of schaftoside, with altered glycosylation positions, but shares the same molecular formula (C₂₆H₂₈O₁₄) as this compound .

- Bioactivity: Limited data exist, though it is often co-detected with this compound in metabolomic studies. Its antimicrobial potency is less pronounced .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Glycosylation Sites | Sugar Types | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₂₆H₂₈O₁₄ | 6, 8 | Arabinose, Galactose | 564.5 |

| Schaftoside | C₂₆H₂₈O₁₄ | 6, 8 | Glucose, Ribose | 564.5 |

| Vicenin-2 | C₂₆H₂₈O₁₄ | 6, 8 | Glucose, Glucose | 564.5 |

| Isoschaftoside | C₂₆H₂₈O₁₄ | 6, 8 | Glucose, Arabinose | 564.5 |

Functional and Bioactive Comparisons

Antioxidant Activity

- This compound : Exhibits significant antioxidant capacity in DPPH assays (IC₅₀: 127.09 µg/mL) and total reduction assays (IC₅₀: 469.13 µg/mL) .

- Vicenin-2 : Shows comparable antioxidant activity but is less potent in antiproliferative effects against cancer cells like HT29 (IC₅₀: 36.19 mg/mL for this compound vs. >50 mg/mL for vicenin-2) .

Anticancer Mechanisms

- This compound : Predicted to enhance TP53 expression (Pa ≥ 0.941) and inhibit Bcl-2 (binding affinity: -7.3 kcal/mol), promoting apoptosis in breast cancer cells .

- Schaftoside: No reported TP53 or Bcl-2 interactions; primarily studied for anti-inflammatory effects.

- Apigenin (aglycone) : Activates caspase-3 (Pa ≥ 0.847) but lacks the glycosylation-dependent bioavailability of this compound .

Table 2: Bioactivity Parameters

Antimicrobial Properties

This compound is a pivotal component in antimicrobial honey (Tetragonisca fiebrigii), where it coexists with jaceoside and chrysoeriol derivatives. Its absence in non-antimicrobial honey samples underscores its role in microbial inhibition .

Occurrence and Natural Sources

- This compound: Detected in Phaleria macrocarpa leaves (4.511 µg/mL in raw juice), Tinospora crispa stems, and foods like red peppers and wheat .

- Schaftoside/Vicenin-2 : Predominant in Passiflora species and Cyclocarya paliurus .

Biological Activity

Corymboside, a flavonoid compound derived from the plant Macfadyena unguis-cati, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antitumoral, and antioxidant properties. This article synthesizes recent research findings on the biological activity of this compound, presenting detailed data tables, case studies, and significant research outcomes.

Chemical Characterization

This compound is chemically characterized alongside several other phytochemicals such as vicenin-2, quercitrin, and chlorogenic acid. These compounds are often evaluated for their synergistic effects in various biological assays. The extraction methods commonly employed include petroleum ether, ethyl acetate, and n-butanol, with subsequent analysis performed using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to identify active constituents .

Biological Activities

1. Antitumoral Activity

This compound has demonstrated potential antitumoral effects in several studies. Notably, it has been shown to enhance apoptosis in cancer cell lines. A study indicated that this compound significantly increased the expression of the tumor suppressor gene TP53 and exhibited anti-carcinogenic activity with a probability score of 0.872 .

Table 1: Effects of this compound on Cancer Cell Lines

2. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects by inhibiting lipoxygenase and cyclooxygenase pathways. This activity correlates with its traditional use in folk medicine for treating inflammatory conditions .

Table 2: Anti-inflammatory Activity of this compound

| Study Reference | Inflammation Model | Inhibitory Effect | Result |

|---|---|---|---|

| Macfadyena extracts | Lipoxygenase/Cyclooxygenase inhibition | Partial correlation with anti-inflammatory activity |

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Polyphenolic compounds like this compound can scavenge free radicals and reduce oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : In a murine model assessing wound healing, this compound's extracts led to a significant decrease in inflammatory markers (TNF-α and IL-10) over time, indicating its potential role in enhancing wound healing processes .

- Case Study 2 : A comparative study on different plant parts revealed that extracts containing this compound had the highest antiproliferative activity against T47D breast cancer cells, suggesting its selective cytotoxicity towards malignant cells while sparing normal cells .

Q & A

Q. How can researchers confirm the purity and structural identity of Corymboside in experimental settings?

To validate this compound's identity and purity, researchers should employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation . For instance, the molecular formula (C₂₆H₂₈O₁₄) and solubility profile (e.g., in DMSO or ethyl acetate) must align with published data . Proper calibration with reference standards and comparison to spectral libraries (e.g., PubChem or specialized flavonoid databases) ensures accuracy.

Q. What methodologies are recommended for isolating this compound from plant sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by fractionation using column chromatography. For example, in Macfadyena unguis-cati, this compound was identified alongside flavonoids like vicenin-2 and quercitrin using silica gel chromatography and polarity-based solvent systems . Researchers should optimize extraction parameters (temperature, solvent ratio) and validate yields via HPLC. Documentation of plant authentication (voucher specimens) and adherence to phytochemical isolation protocols are critical for reproducibility .

Q. How should this compound be handled to ensure stability during experiments?

this compound is sensitive to light and moisture. Store lyophilized samples at -20°C in desiccated conditions. For solubility, use dimethyl sulfoxide (DMSO) or acetone for stock solutions, and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Stability assays under varying pH and temperature conditions are recommended to confirm compound integrity during biological testing .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

Initial screens should focus on its reported anti-inflammatory and antitrypanosomal properties. For anti-inflammatory activity, use lipoxygenase (LOX) and cyclooxygenase (COX) inhibition assays, as demonstrated in studies where this compound-containing fractions reduced enzyme activity . Cytotoxicity assays (e.g., MTT on cancer cell lines) can assess antitumoral potential. Dose-response curves (0.1–100 µM) and positive controls (e.g., aspirin for COX inhibition) are essential for comparative analysis .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in inflammatory pathways?

Combine transcriptomic and proteomic approaches to identify molecular targets. For example, RNA sequencing of treated macrophages can reveal differentially expressed genes (e.g., TNF-α, IL-6), while western blotting validates protein-level changes (e.g., NF-κB phosphorylation). Molecular docking simulations using this compound’s structure (PubChem CID: N/A) can predict interactions with LOX/COX active sites, guiding mutagenesis studies . Dose-dependent inhibition kinetics and time-course experiments are critical to establish causality .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or compound purity. Address this by:

- Standardizing protocols (e.g., uniform cell lines, incubation times).

- Replicating experiments with independent batches of this compound.

- Performing meta-analyses of published data to identify confounding variables (e.g., solvent effects) . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can quantify variability between experimental setups .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Synthesize analogs with modifications to the glycosidic or aglycone moieties. For example, methylate hydroxyl groups or replace glucose with other sugars. Test derivatives in parallel with the parent compound using enzyme inhibition assays and cellular models. Computational SAR tools (e.g., QSAR modeling) can predict bioactivity changes and guide synthetic priorities . Publish full spectral data (¹H/¹³C NMR) for each derivative to facilitate peer validation .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Administer this compound intravenously (IV) or orally (PO) and collect plasma samples at timed intervals for LC-MS quantification. For toxicity, conduct acute (single-dose) and subchronic (28-day) studies, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine). Compare results to in vitro hepatocyte assays to validate predictive accuracy . Include negative controls and adhere to ethical guidelines for animal research .

Methodological Considerations

-

Data Presentation : Use tables to summarize IC₅₀ values, solubility data, and chromatographic parameters. For example:

Parameter Value/Description Reference Molecular Weight 564.5 g/mol Solubility in DMSO >10 mg/mL LOX Inhibition (IC₅₀) 12.3 µM (Macfadyena extract) -

Reproducibility : Document batch-specific data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Reference the original isolation study when replicating protocols.

-

Ethical Compliance : For human cell line studies, obtain ethics approval and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.